Pixantrone dimaleate Pixantrone dimaleate Pixantrone Dimaleate is the dimaleate salt of a synthetic, noncardiotoxic aza-anthracenedione analogue with potential antineoplastic activity. Pixantrone intercalates into DNA and induces topoisomerase II-mediated DNA strand crosslinks, resulting in inhibition of DNA replication and tumor cell cytotoxicity.
Brand Name: Vulcanchem
CAS No.: 144675-97-8
VCID: VC0548637
InChI: InChI=1S/C17H19N5O2.C4H4O4/c18-4-7-21-12-1-2-13(22-8-5-19)15-14(12)16(23)10-3-6-20-9-11(10)17(15)24;5-3(6)1-2-4(7)8/h1-3,6,9,21-22H,4-5,7-8,18-19H2;1-2H,(H,5,6)(H,7,8)/b;2-1-
SMILES: C1=CC(=C2C(=C1NCCN)C(=O)C3=C(C2=O)C=NC=C3)NCCN.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
Molecular Formula: C21H23N5O6
Molecular Weight: 441.4 g/mol

Pixantrone dimaleate

CAS No.: 144675-97-8

Cat. No.: VC0548637

Molecular Formula: C21H23N5O6

Molecular Weight: 441.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Pixantrone dimaleate - 144675-97-8

Specification

CAS No. 144675-97-8
Molecular Formula C21H23N5O6
Molecular Weight 441.4 g/mol
IUPAC Name 6,9-bis(2-aminoethylamino)benzo[g]isoquinoline-5,10-dione;(Z)-but-2-enedioic acid
Standard InChI InChI=1S/C17H19N5O2.C4H4O4/c18-4-7-21-12-1-2-13(22-8-5-19)15-14(12)16(23)10-3-6-20-9-11(10)17(15)24;5-3(6)1-2-4(7)8/h1-3,6,9,21-22H,4-5,7-8,18-19H2;1-2H,(H,5,6)(H,7,8)/b;2-1-
Standard InChI Key GORZTPPEWDXGBU-BTJKTKAUSA-N
Isomeric SMILES C1=CC(=C2C(=C1NCCN)C(=O)C3=C(C2=O)C=NC=C3)NCCN.C(=C\C(=O)O)\C(=O)O
SMILES C1=CC(=C2C(=C1NCCN)C(=O)C3=C(C2=O)C=NC=C3)NCCN.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
Canonical SMILES C1=CC(=C2C(=C1NCCN)C(=O)C3=C(C2=O)C=NC=C3)NCCN.C(=CC(=O)O)C(=O)O
Appearance Brown to black solid powder

Introduction

Chemical and Structural Properties

Molecular Composition and Formulation

Pixantrone dimaleate (CAS 144675-97-8) is a dimaleate salt of pixantrone, with the chemical formula C25H27N5O10\text{C}_{25}\text{H}_{27}\text{N}_5\text{O}_{10} and a molecular weight of 557.51 g/mol . The compound comprises a benzo[g]isoquinoline-5,10-dione core modified with aminoalkyl side chains, which enhance its DNA-binding affinity. The dimaleate formulation improves aqueous solubility, achieving concentrations of 2 mg/mL in water and 30 mg/mL in dimethyl sulfoxide (DMSO) .

Synthesis and Manufacturing

The synthesis of pixantrone dimaleate begins with pyridine-3,4-dicarboxylic acid, which undergoes anhydride formation followed by a Friedel-Crafts reaction with 1,4-difluorobenzene . Cyclization in fuming sulfuric acid yields the difluorobenzo-isoquinoline-dione core, which is subsequently functionalized with ethylenediamine to produce pixantrone free base. Reaction with maleic acid in aqueous acetic anhydride results in the dimaleate salt, achieving >99% purity . This scalable process ensures pharmaceutical-grade output for clinical use.

Mechanism of Action and Pharmacodynamics

DNA Intercalation and Topoisomerase Inhibition

Pixantrone dimaleate exerts its antineoplastic effects through dual mechanisms:

  • DNA Intercalation: The planar structure of pixantrone enables insertion between DNA base pairs, disrupting replication and transcription .

  • Topoisomerase II Poisoning: By stabilizing the DNA-topoisomerase II complex, pixantrone induces double-strand breaks, leading to apoptosis .

Comparative studies with mitoxantrone reveal that pixantrone exhibits equivalent cytotoxicity in NHL cell lines but lacks the capacity to form cardiotoxic metabolites like doxorubicinol . This selectivity is attributed to its inability to participate in redox cycling, which minimizes oxidative stress in cardiomyocytes .

Pharmacokinetic Profile

Pixantrone dimaleate is administered intravenously at 50 mg/m² on days 1, 8, and 15 of a 28-day cycle . Peak plasma concentrations occur within 1–2 hours, with a terminal half-life of 12–15 hours . The drug undergoes hepatic metabolism via N-dealkylation, producing inactive metabolites excreted primarily in urine . Protein binding is moderate (60–70%), and no interactions with cytochrome P450 enzymes have been reported .

Clinical Applications in Non-Hodgkin Lymphoma

Table 2: Efficacy Outcomes from Select Clinical Trials

Trial PhasePopulationORRCR RateMedian PFSSource
III (PIX301)Relapsed Aggressive NHL37%20%5.3 months
I/IIRelapsed Indolent NHL89%64%18 months

Combination Regimens

Future Directions and Research

Expanding Indications

Ongoing investigations explore pixantrone dimaleate in solid tumors and autoimmune disorders. Its neuroprotective effects in Alzheimer’s models—via inhibition of amyloid-beta toxicity—suggest potential applications beyond oncology .

Novel Formulations

Research into liposomal encapsulation aims to enhance tumor targeting and reduce systemic exposure. Early-phase trials are evaluating nanoparticle-bound pixantrone in pancreatic and breast cancers.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator